3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a furochromenyl moiety with a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl ring system.
Introduction of the tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.
Formation of the propanamide group: This step involves the reaction of the furochromenyl intermediate with an appropriate amine, such as 2-methoxybenzylamine, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)PROPANOIC ACID: This compound shares the furochromenyl core but differs in the presence of a propanoic acid group instead of the propanamide group.
(3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)ACETIC ACID: Similar structure with an acetic acid group.
Uniqueness
The uniqueness of 3-{3-TERT-BUTYL-5,9-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H31NO5 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H31NO5/c1-16-19(11-12-24(30)29-14-18-9-7-8-10-23(18)32-6)27(31)34-26-17(2)25-21(13-20(16)26)22(15-33-25)28(3,4)5/h7-10,13,15H,11-12,14H2,1-6H3,(H,29,30) |
InChI Key |
RDPFDZJNYIRXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC4=CC=CC=C4OC |
Origin of Product |
United States |
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